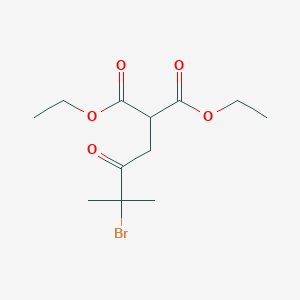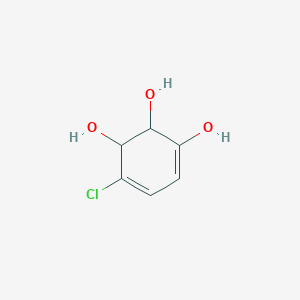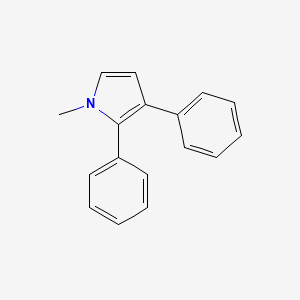
Dimethyl 3-formylhexa-2,4-dienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-formylhexa-2,4-dienedioate is an organic compound with the molecular formula C8H10O5. It is a derivative of hexa-2,4-dienedioic acid, featuring two ester groups and an aldehyde group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 3-formylhexa-2,4-dienedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl acetylenedicarboxylate with formaldehyde under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
Dimethyl 3-formylhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dimethyl 3-carboxyhexa-2,4-dienedioate.
Reduction: Dimethyl 3-hydroxyhexa-2,4-dienedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 3-formylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of dimethyl 3-formylhexa-2,4-dienedioate involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester groups can undergo hydrolysis, releasing the corresponding acids, which may further interact with biological systems. The compound’s reactivity and ability to form multiple types of chemical bonds contribute to its diverse effects.
類似化合物との比較
Dimethyl 3-formylhexa-2,4-dienedioate can be compared with similar compounds such as:
Dimethyl fumarate: Both compounds contain ester groups, but dimethyl fumarate lacks the aldehyde functionality, making it less reactive in certain contexts.
Dimethyl maleate: Similar to dimethyl fumarate, but with a different geometric configuration, affecting its reactivity and applications.
Dimethyl 2,4-hexadienoate: Lacks the formyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of ester and aldehyde functionalities, which provide a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
119183-22-1 |
|---|---|
分子式 |
C9H10O5 |
分子量 |
198.17 g/mol |
IUPAC名 |
dimethyl 3-formylhexa-2,4-dienedioate |
InChI |
InChI=1S/C9H10O5/c1-13-8(11)4-3-7(6-10)5-9(12)14-2/h3-6H,1-2H3 |
InChIキー |
ZLQNAJZUBFJFTR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC(=CC(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)




![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)


![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
